molecular formula C21H25ClN6O3 B2676225 7-(3-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919007-99-1

7-(3-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No.: B2676225
CAS No.: 919007-99-1
M. Wt: 444.92
InChI Key: KIOKIVYOFFJMFV-UHFFFAOYSA-N
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Description

7-(3-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a complex organic compound that belongs to the class of triazino-purines This compound is characterized by its unique structure, which includes a triazino ring fused to a purine core, substituted with various functional groups such as chlorobenzyl, ethoxyethyl, and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the triazino ring and subsequent functionalization with the chlorobenzyl, ethoxyethyl, and trimethyl groups. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-(3-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazino-purines.

Scientific Research Applications

Chemistry

In chemistry, 7-(3-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its structural features make it a valuable tool for investigating the mechanisms of various biological pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of purine pathways is beneficial.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical versatility allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 7-(3-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in purine metabolism, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-chlorobenzyl)-1-(2-methoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
  • 7-(3-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-trione

Uniqueness

The uniqueness of 7-(3-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione lies in its specific combination of functional groups and structural features. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a distinct entity with unique applications and potential benefits.

Properties

IUPAC Name

7-[(3-chlorophenyl)methyl]-1-(2-ethoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O3/c1-5-31-10-9-27-20-23-18-17(28(20)14(3)13(2)24-27)19(29)26(21(30)25(18)4)12-15-7-6-8-16(22)11-15/h6-8,11,14H,5,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOKIVYOFFJMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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